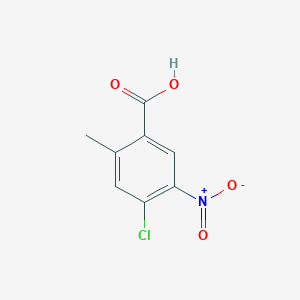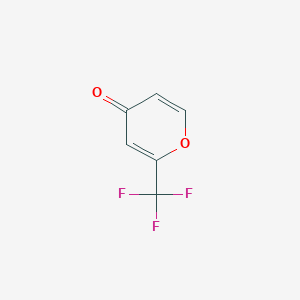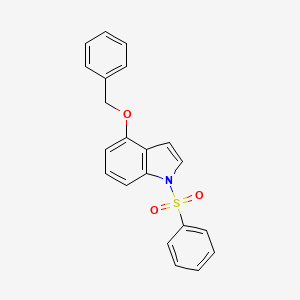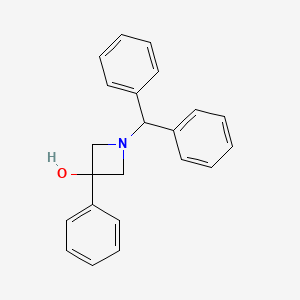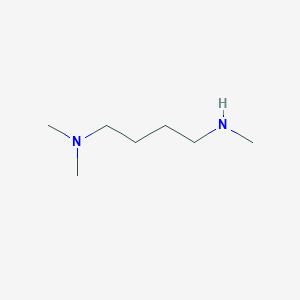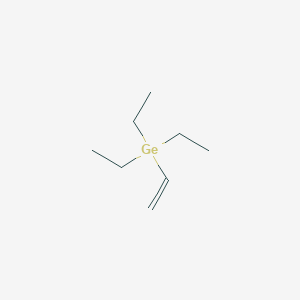
Vinyltriethylgermane
Übersicht
Beschreibung
Vinyltriethylgermane is an organogermanium compound with the molecular formula C8H18Ge It is characterized by the presence of a vinyl group attached to a triethylgermane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinyltriethylgermane can be synthesized through the reaction of bromotriethylgermane with ethynylmagnesium bromide in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, with the magnesium compound being added dropwise to a solution of the germanium compound in tetrahydrofuran. The mixture is then stirred at 45°C for 24 hours, followed by washing with water and diethyl ether, drying over calcium chloride, and distillation to obtain the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves similar organometallic reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Vinyltriethylgermane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated germanium-containing compounds.
Substitution: The vinyl group can participate in substitution reactions, where the vinyl hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated germanium compounds.
Reduction: Saturated organogermanium compounds.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Vinyltriethylgermane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and in organometallic chemistry studies.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Wirkmechanismus
The mechanism by which vinyltriethylgermane exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse reactions
Vergleich Mit ähnlichen Verbindungen
Vinyltrimethylgermane: Similar structure but with methyl groups instead of ethyl groups.
Vinyltriethylsilane: Contains silicon instead of germanium.
Vinyltriethylstannane: Contains tin instead of germanium.
Uniqueness: Vinyltriethylgermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs. Germanium-containing compounds often exhibit different reactivity and stability, making this compound valuable for specific applications in organometallic chemistry and material science.
Eigenschaften
IUPAC Name |
ethenyl(triethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Ge/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILYPIUDEPXAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454227 | |
| Record name | VINYLTRIETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6207-41-6 | |
| Record name | VINYLTRIETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



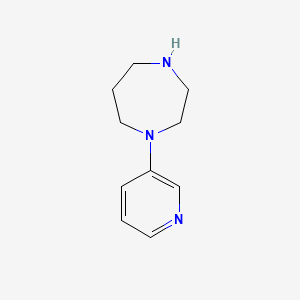
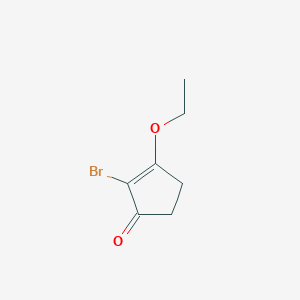
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)
